molecular formula C17H20INO5 B6205476 ethyl 1-(iodomethyl)-3-(3-nitrophenyl)-2-oxabicyclo[2.2.2]octane-4-carboxylate CAS No. 2694728-85-1

ethyl 1-(iodomethyl)-3-(3-nitrophenyl)-2-oxabicyclo[2.2.2]octane-4-carboxylate

Cat. No.: B6205476
CAS No.: 2694728-85-1
M. Wt: 445.2
InChI Key:
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Description

Ethyl 1-(iodomethyl)-3-(3-nitrophenyl)-2-oxabicyclo[222]octane-4-carboxylate is a complex organic compound that features a bicyclic structure with various functional groups, including an iodomethyl group, a nitrophenyl group, and an ester group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 1-(iodomethyl)-3-(3-nitrophenyl)-2-oxabicyclo[2.2.2]octane-4-carboxylate typically involves multiple steps:

    Formation of the Bicyclic Core: The bicyclic core can be synthesized through a Diels-Alder reaction between a suitable diene and dienophile.

    Introduction of the Iodomethyl Group: The iodomethyl group can be introduced via halogenation reactions, often using reagents like iodomethane in the presence of a base.

    Attachment of the Nitrophenyl Group: The nitrophenyl group can be attached through electrophilic aromatic substitution reactions.

    Esterification: The carboxylate ester can be formed through esterification reactions, typically using ethanol and an acid catalyst.

Industrial Production Methods

Industrial production methods for such complex compounds often involve optimization of reaction conditions to maximize yield and purity. This may include the use of continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques like chromatography.

Chemical Reactions Analysis

Types of Reactions

Ethyl 1-(iodomethyl)-3-(3-nitrophenyl)-2-oxabicyclo[2.2.2]octane-4-carboxylate can undergo various chemical reactions:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to convert nitro groups to amines.

    Substitution: The iodomethyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents like lithium aluminum hydride or hydrogen gas with a palladium catalyst are often used.

    Substitution: Nucleophiles such as sodium azide or thiols can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the nitro group would yield an amine derivative.

Scientific Research Applications

Chemistry

In chemistry, ethyl 1-(iodomethyl)-3-(3-nitrophenyl)-2-oxabicyclo[2.2.2]octane-4-carboxylate can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and mechanisms.

Biology and Medicine

In biology and medicine, this compound may be investigated for its potential pharmacological properties. The presence of the nitrophenyl group suggests possible activity as an enzyme inhibitor or receptor ligand.

Industry

In industry, the compound could be used in the development of new materials or as an intermediate in the synthesis of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of ethyl 1-(iodomethyl)-3-(3-nitrophenyl)-2-oxabicyclo[2.2.2]octane-4-carboxylate would depend on its specific application. For example, if used as an enzyme inhibitor, it may bind to the active site of the enzyme, blocking substrate access and inhibiting enzyme activity.

Comparison with Similar Compounds

Similar Compounds

  • Ethyl 1-(bromomethyl)-3-(3-nitrophenyl)-2-oxabicyclo[2.2.2]octane-4-carboxylate
  • Ethyl 1-(chloromethyl)-3-(3-nitrophenyl)-2-oxabicyclo[2.2.2]octane-4-carboxylate

Uniqueness

Ethyl 1-(iodomethyl)-3-(3-nitrophenyl)-2-oxabicyclo[2.2.2]octane-4-carboxylate is unique due to the presence of the iodomethyl group, which can participate in specific substitution reactions that other halogenated analogs may not. Additionally, the combination of the bicyclic structure with the nitrophenyl group provides a distinct chemical profile that can be exploited in various applications.

Properties

CAS No.

2694728-85-1

Molecular Formula

C17H20INO5

Molecular Weight

445.2

Purity

95

Origin of Product

United States

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